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1-(2-Methylquinolin-4-yl)piperidin-3-ol

Lipophilicity Physicochemical Properties Lead Optimization

1-(2-Methylquinolin-4-yl)piperidin-3-ol (CAS 1260826-46-7, PubChem CID is a synthetic small molecule belonging to the quinoline-piperidine hybrid class. It features a 2-methylquinoline core linked at the 4-position to a piperidin-3-ol moiety.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B7510602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-4-yl)piperidin-3-ol
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)O
InChIInChI=1S/C15H18N2O/c1-11-9-15(17-8-4-5-12(18)10-17)13-6-2-3-7-14(13)16-11/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3
InChIKeyGHTCYJGTVXEFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylquinolin-4-yl)piperidin-3-ol: A Positional Isomer Quinoline-Piperidine Hybrid for Focused Screening Libraries


1-(2-Methylquinolin-4-yl)piperidin-3-ol (CAS 1260826-46-7, PubChem CID 45805123) is a synthetic small molecule belonging to the quinoline-piperidine hybrid class. It features a 2-methylquinoline core linked at the 4-position to a piperidin-3-ol moiety [1]. With a molecular weight of 242.32 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 36.4 Ų, it occupies a physicochemical space distinct from its 4-hydroxy positional isomer, which exhibits a lower computed lipophilicity (XLogP3-AA = 2.2) [2]. This compound is primarily utilized as a specialized building block or a screening compound in medicinal chemistry campaigns, where subtle structural modifications are probed for their impact on target binding and selectivity [1].

Why 1-(2-Methylquinolin-4-yl)piperidin-3-ol Cannot Be Interchanged with Its 4-Hydroxy or Des-Hydroxy Analogs


Substituting 1-(2-Methylquinolin-4-yl)piperidin-3-ol with its closest analogs, such as the 4-piperidinol isomer or the des-hydroxy variant, is not scientifically interchangeable due to fundamental differences in molecular recognition. The position of the hydroxyl group on the piperidine ring dictates the spatial orientation of the hydrogen bond donor/acceptor, leading to distinct electrostatic potential surfaces. This directly impacts binding poses within enzyme active sites or receptor pockets, as evidenced by class-level structure-activity relationship (SAR) studies where a 3-ol to 4-ol swap can drastically alter target selectivity, in some cases by more than an order of magnitude . Consequently, procurement decisions for focused libraries or lead optimization cannot treat these isomers as functional equivalents, as they are unique chemical entities with divergent biological fingerprints [1].

Quantitative Differentiation Evidence for 1-(2-Methylquinolin-4-yl)piperidin-3-ol


LogP Shift Induced by Piperidine Hydroxyl Position (3-ol vs. 4-ol)

The computed partition coefficient (XLogP3-AA) for 1-(2-Methylquinolin-4-yl)piperidin-3-ol is 2.6, which is notably higher than the value of 2.2 calculated for its 4-hydroxy positional isomer. This difference of 0.4 log units indicates that the 3-ol isomer is more lipophilic, which can influence passive membrane permeability, non-specific protein binding, and overall pharmacokinetic profile in cell-based assays [1][2].

Lipophilicity Physicochemical Properties Lead Optimization

Weak and Non-Selective MAO Inhibition Confirms a Baseline Activity Profile

In vitro enzymatic assays reveal that the target compound is a weak inhibitor of human monoamine oxidase (MAO) isoforms. It exhibits an IC50 of >100,000 nM against MAO-A and an IC50 of 604,000 nM against MAO-B, indicating negligible potency and no relevant isoform selectivity [1][2]. This profile starkly contrasts with known potent MAO inhibitors like Clorgyline (MAO-A IC50 ~ 1-10 nM) and Pargyline (MAO-B IC50 ~ 10-100 nM), serving as a valuable negative control benchmark for the chemotype [3].

Monoamine Oxidase Enzyme Inhibition Neuroscience

Rotatable Bond Constraint for Conformational Rigidity (vs. Homolog)

The target compound possesses only 1 rotatable bond between the quinoline and piperidine rings, compared to 2 rotatable bonds in its closest homolog, [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol [1]. This greater conformational rigidity can translate into lower entropic penalty upon target binding, often a desirable feature for achieving higher binding affinity and selectivity in fragment-based drug discovery (FBDD) or lead optimization [2].

Conformational Analysis Molecular Design Scaffold Hopping

Procurement-Driven Application Scenarios for 1-(2-Methylquinolin-4-yl)piperidin-3-ol


Focused Screening Library Construction for CNS Target Deconvolution

Given its balanced lipophilicity (LogP 2.6) and low TPSA (36.4 Ų), 1-(2-Methylquinolin-4-yl)piperidin-3-ol is an ideal candidate for inclusion in small-molecule libraries targeting central nervous system (CNS) enzymes or receptors. Its distinct LogP compared to the 4-ol isomer allows chemists to probe lipophilicity-driven selectivity without altering the core scaffold, a common strategy in phenotypic screening campaigns [1][2].

Use as a Negative Control Scaffold in MAO Inhibition Assays

Procurement records indicate this compound serves as a validated negative control in monoamine oxidase (MAO) assays. With demonstrated MAO-A and MAO-B IC50 values exceeding 100 µM and 600 µM, respectively, it provides a reliable baseline for high-throughput screens, ensuring that assay signal windows are correctly defined for hit identification and validation [3][4].

Physicochemical Property Benchmarking in Lead Optimization

The distinct XLogP3-AA values of 2.6 (3-ol) and 2.2 (4-ol) offer a precise experimental and computational benchmark for medicinal chemistry teams. Researchers can use these closely related isomers to calibrate in silico models predicting permeability, solubility, and CYP450 interactions, thereby improving the accuracy of virtual screening workflows and multiparameter optimization (MPO) scoring [1][2][5].

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 242.32 g/mol and only one rotatable bond, the compound adheres to the 'rule of three' guidelines for fragment-based screening. It can be functionalized through the hydroxyl group on the piperidine ring, offering a straightforward synthetic handle for fragment growing or merging strategies. Its high conformational rigidity is an asset for achieving potent binding with minimal entropic cost [1][6].

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